molecular formula C14H18O4 B2856653 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225481-64-0

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B2856653
CAS No.: 1225481-64-0
M. Wt: 250.294
InChI Key: MWQAHLIKDWRTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with a 4-methoxyphenyl group and an acetic acid moiety.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAHLIKDWRTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mercury-Catalyzed Hydration of Alkynes

The Kucherov reaction, employing mercury(II) sulfate as a catalyst, enables efficient cyclization of alkynol precursors into tetrahydropyran intermediates. As demonstrated in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, hydration of 2-methyl-5-hexene-3-yn-2-ol in 5–15% aqueous sulfuric acid at 95°C for 10–14 hours yields the corresponding ketone with 85–89% efficiency. This method’s regioselectivity ensures proper positioning of the 4-methoxyphenyl group when substituted alkynols are used. Subsequent acid-catalyzed cyclization in toluene under azeotropic conditions further stabilizes the tetrahydropyran ring.

Aldol Condensation with Ethyl Acetoacetate

Patent WO1989007598A2 outlines a scalable approach where ethyl acetoacetate reacts with 4-methoxybenzaldehyde in the presence of α-alanine and glacial acetic acid. This condensation forms γ-keto esters, which undergo intramolecular cyclization upon treatment with sodium ethoxide. The reaction achieves 74–80% yield for analogous pyrrolidine derivatives, suggesting adaptability for tetrahydropyran systems. Critical to success is the removal of water via Dean-Stark apparatus to drive the equilibrium toward cyclization.

Oxidation to Acetic Acid Moiety

Potassium Permanganate-Mediated Aldehyde Oxidation

The final oxidation step converting 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde to the target carboxylic acid employs potassium permanganate in aqueous acidic conditions. As detailed in CN103242276A, 1–6 molar equivalents of KMnO4 at 60–80°C for 10–15 hours achieve >50% yields. Filtration and pH adjustment to 2–3 precipitates the product, which is purified via recrystallization from ethyl acetate-hexane mixtures.

Alternative Oxidants: Hydrogen Peroxide and Molecular Oxygen

Comparative studies show hydrogen peroxide (30% w/v, 8–12 hours) and oxygen gas (bubbling through the solution at 1 atm, 24 hours) provide milder oxidation conditions. While these methods reduce over-oxidation risks, they require palladium or platinum catalysts to maintain reasonable reaction rates.

Condensation and Annulation Approaches

Stetter Reaction with Thiazolium Catalysts

The synthesis of HMG-CoA reductase inhibitors illustrates the use of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to facilitate annulation between γ-keto amides and aldehydes. Applied to the target compound, this method could enable one-pot formation of the tetrahydropyran ring and acetic acid side chain at 75–80°C with 68–72% yield.

Michael Addition-Cyclization Cascades

Conjugate addition of 4-methoxyphenylmagnesium bromide to α,β-unsaturated esters generates intermediates that spontaneously cyclize in tetrahydrofuran. For instance, ethyl acrylate derivatives undergo 6-endo-trig cyclization upon protonation, forming the tetrahydropyran skeleton with the acetic acid group pre-installed as an ester.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Kucherov Hydration Alkyne hydration → Cyclization 85–89 >98 Industrial
Aldol Condensation Ethyl acetoacetate condensation 74–80 95 Pilot-scale
Stetter Annulation Thiazolium-catalyzed annulation 68–72 90 Laboratory
KMnO4 Oxidation Aldehyde → Carboxylic acid >50 98 All scales

Experimental Optimization and Challenges

Solvent and Temperature Effects

Cyclization reactions in toluene at 110°C achieve higher conversions than those in hexane (70°C), as evidenced by the synthesis of N-glycosylated phthalazinones. Polar aprotic solvents like dimethylformamide accelerate annulation but may degrade acid-sensitive intermediates.

Purification Techniques

Column chromatography with ethyl acetate-hexane (3:1) effectively separates tetrahydropyran derivatives from byproducts. Recrystallization from dichloromethane-diethyl ether mixtures enhances purity to >98% for final products.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group undergoes oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsMajor ProductReference
DemethylationBBr₃ (1.2 eq), CH₂Cl₂, 0°C → RT, 4h2-[4-(4-Hydroxyphenyl)-THP-4-yl]acetic acid
Side-chainKMnO₄ (aq), H₂SO₄, 80°C, 12h4-(4-Methoxyphenyl)-THP-4-carboxylic acid
  • Demethylation of the methoxy group yields phenolic derivatives, which are intermediates for further functionalization (e.g., electrophilic substitution).

  • Oxidation of the acetic acid side chain to a carboxylic acid is achieved under strong acidic conditions.

Reduction Reactions

The acetic acid moiety and tetrahydropyran (THP) ring are susceptible to reduction:

Reaction TypeReagents/ConditionsMajor ProductReference
Acid → AlcoholLiAlH₄ (3 eq), THF, reflux, 6h2-[4-(4-Methoxyphenyl)-THP-4-yl]ethanol
THP RingH₂, Pd/C (10%), EtOH, 50°C, 24hHexahydro-pyran derivative
  • Reduction of the carboxylic acid group to a primary alcohol is quantitative with LiAlH₄.

  • Hydrogenation of the THP ring’s ether linkage is less common but feasible under high-pressure H₂.

Substitution Reactions

The aromatic ring participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsMajor ProductReference
NitrationHNO₃/H₂SO₄, 0°C, 2h2-[4-(4-Methoxy-3-nitrophenyl)-THP-4-yl]acetic acid
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, RT, 1h2-[4-(4-Methoxy-3-bromophenyl)-THP-4-yl]acetic acid
  • Nitration occurs preferentially at the meta position relative to the methoxy group.

  • Bromination under mild conditions yields mono-substituted products.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

Reaction TypeReagents/ConditionsMajor ProductReference
EsterificationMeOH, H₂SO₄ (cat.), reflux, 8hMethyl 2-[4-(4-Methoxyphenyl)-THP-4-yl]acetate
AmidationSOCl₂, then NH₃ (excess), 0°C2-[4-(4-Methoxyphenyl)-THP-4-yl]acetamide
  • Esterification is quantitative in the presence of acid catalysts.

  • Amidation proceeds via acyl chloride intermediates.

Ring-Opening Reactions

The THP ring undergoes acid-catalyzed hydrolysis:

Reaction TypeReagents/ConditionsMajor ProductReference
HydrolysisHCl (conc.), H₂O, 100°C, 24h4-(4-Methoxyphenyl)-pentanedioic acid
  • Acidic conditions cleave the ether linkage, yielding a dicarboxylic acid derivative.

Cross-Coupling Reactions

The methoxyphenyl group enables palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsMajor ProductReference
SuzukiPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h2-[4-(4-Biphenyl)-THP-4-yl]acetic acid
  • Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl systems.

Comparative Reactivity Insights

  • Methoxyphenyl vs. Phenyl : The methoxy group enhances electron density, accelerating electrophilic substitutions (e.g., nitration rate increases by ~20% vs. phenyl analogs) .

  • THP Ring Stability : The ring resists ring-opening under basic conditions but is labile in strong acids .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is its anticancer activity . In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate its potential as a chemotherapeutic agent:

CompoundCell LineIC50 (µM)
This compoundMCF-728.8
This compoundHT-29124.6

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer pathways, providing insights into its mechanism of action .

Other Pharmacological Activities

Beyond its anticancer properties, this compound may possess other pharmacological activities, including anti-inflammatory and analgesic effects. However, comprehensive studies are needed to fully elucidate these potential benefits.

Case Studies

  • Synthesis and Evaluation of Hybrid Compounds :
    Researchers synthesized a series of hybrid compounds incorporating the tetrahydropyran moiety and evaluated their anticancer activities. The results indicated that modifications to the structure significantly influenced cytotoxicity, emphasizing the importance of the tetrahydropyran framework in enhancing biological activity .
  • Structure–Activity Relationship Studies :
    A detailed investigation into the structure–activity relationship revealed that substituents on the tetrahydropyran ring play a crucial role in determining the compound's efficacy against cancer cell lines. Variations in substituents led to differing levels of cytotoxicity, suggesting avenues for further optimization in drug design .

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the tetrahydropyran ring provides structural stability. The acetic acid moiety may facilitate interactions with biological molecules through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
  • Structure : 3-chlorophenyl substituent instead of 4-methoxyphenyl.
  • Molecular Weight : 254.71 g/mol .
  • Applications: Used as a building block in drug candidates targeting neurological and metabolic disorders.
  • Synthesis : Likely involves condensation reactions similar to other aryl-substituted analogs.
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic Acid
  • Structure : 4-fluorophenyl substituent and dimethyl groups on the tetrahydropyran ring.
  • Molecular Weight : 266.31 g/mol .
  • The dimethyl groups add steric bulk, which may reduce metabolic degradation .
Property 4-Methoxyphenyl (Target) 3-Chlorophenyl 4-Fluorophenyl
Molecular Weight (g/mol) ~266 (estimated) 254.71 266.31
Substituent Effect Electron-donating (OCH₃) Electron-withdrawing (Cl) Electron-withdrawing (F)
Applications Drug intermediates (inferred) Neuropharmaceuticals Agrochemicals (inferred)

Non-Aryl Analogs

Tetrahydropyran-4-yl-acetic Acid
  • Structure: No aryl substituent; acetic acid directly attached to tetrahydropyran.
  • Molecular Weight : 144.2 g/mol .
  • Melting Point : 48–50°C .
  • Applications : A versatile intermediate for synthesizing more complex derivatives. Lacks bioactivity due to the absence of aryl groups .
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • Structure : Methyl ester of the acetic acid moiety.
  • Molecular Weight : 158.2 g/mol .
  • Role : Prodrug form; esterification improves membrane permeability compared to the carboxylic acid .
Property Tetrahydropyran-4-yl-acetic Acid Methyl Ester Analog
Molecular Weight (g/mol) 144.2 158.2
Functional Group Carboxylic acid Ester
Bioavailability Low (polar) High (lipophilic)

Amino-Functionalized Analogs

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid
  • Structure: Boc-protected amino group on the tetrahydropyran ring.
  • Molecular Weight : 381.42 g/mol .
  • Applications : Used in peptide synthesis as a protected intermediate. The Boc group enables selective deprotection during solid-phase synthesis .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid
  • Structure: Chiral Boc-amino group and acetic acid.
  • Purity : 95% .
  • Role : Key intermediate in enantioselective drug synthesis, particularly for kinase inhibitors .

Biological Activity

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS No. 1225481-64-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, research findings, and potential applications of this compound, drawing from diverse scientific sources.

Molecular Characteristics:

  • Molecular Formula: C14H18O4
  • Molar Mass: 250.29 g/mol
  • Density: 1.157 g/cm³ (predicted)
  • Boiling Point: 422.4 °C (predicted)
  • pKa: 4.60 (predicted) .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, it has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The compound's structure allows for interaction with bacterial cell walls, which is crucial for its antimicrobial efficacy .

Antiparasitic Effects

Research has demonstrated that analogs of this compound can exhibit antiparasitic activity against Plasmodium species, the causative agents of malaria. Modifications to the chemical structure enhance solubility and metabolic stability, which are critical for in vivo efficacy. In particular, certain derivatives have shown effective inhibition of PfATP4-associated Na+-ATPase activity, a key target in malaria treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity: The compound interferes with critical enzymatic pathways in target organisms.
  • Cell Membrane Disruption: It may destabilize microbial cell membranes, leading to cell lysis.
  • Alteration of Metabolic Pathways: The compound's ability to modify metabolic processes within parasites contributes to its antiparasitic effects .

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Mycobacterium tuberculosis with an IC50 value of 21 µM .
Study BAntiparasitic ActivityDemonstrated effective inhibition of PfATP4 with an EC50 value of 0.064 µM in vitro .
Study CPharmacokinetic ProfileImproved aqueous solubility and metabolic stability correlated with enhanced bioavailability in mouse models .

Q & A

Q. What are the established synthetic routes for 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach involves coupling a methoxyphenyl-substituted tetrahydropyran intermediate with acetic acid derivatives via esterification or amidation. Key steps may require protecting groups (e.g., for amine or hydroxyl functionalities) and catalysts like palladium for cross-coupling reactions. Reaction conditions (e.g., temperature: 80–120°C, solvents: THF or DCM) are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

Characterization employs NMR (¹H/¹³C) to confirm the tetrahydropyran ring geometry and methoxyphenyl substitution. HPLC (≥98% purity) and melting point analysis (48–50°C) are standard for quality control. Mass spectrometry (MS) validates the molecular ion peak at m/z 144.2 (free acid form) .

Q. What are the solubility properties, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Solubility data (e.g., 2.1 mg/mL in DMSO at 25°C) guide solvent selection for biological assays or crystallization studies. Pre-formulation with cyclodextrins or surfactants may enhance aqueous solubility .

Q. What safety precautions are necessary during handling?

Safety data sheets indicate hazards (R36/37/38: irritant) requiring PPE (gloves, goggles). Work should occur in a fume hood due to dust formation. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 48–50°C vs. 45–47°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs. Recrystallization (e.g., using ethanol/water mixtures) and repeated HPLC purification ensure consistency .

Q. What strategies optimize yield in large-scale synthesis?

Continuous flow reactors improve scalability by enhancing heat/mass transfer. Automated reagent addition (e.g., via syringe pumps) maintains stoichiometric precision. Catalyst recycling (e.g., Pd/C) and solvent recovery systems reduce costs. Yields ≥85% are achievable under optimized conditions .

Q. How can unexpected byproducts during synthesis be addressed?

Byproducts (e.g., diastereomers or oxidation artifacts) are monitored via TLC or LC-MS. Adjusting reaction pH (e.g., acidic conditions for ester hydrolysis) or using scavengers (e.g., polymer-bound reagents) minimizes side reactions. Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Q. What biological applications are supported by current evidence?

The compound serves as a scaffold for drug discovery, particularly in targeting enzymes (e.g., kinases) or GPCRs. Its methoxyphenyl group enhances lipid membrane permeability, making it suitable for cellular uptake studies. Derivatives show preliminary activity in anti-inflammatory assays .

Q. How should stability studies be designed under varying conditions?

Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. LC-MS identifies hydrolysis products (e.g., free acetic acid). Buffered solutions (pH 3–9) evaluate pH sensitivity. Lyophilization improves long-term storage stability .

Q. Which analytical methods validate purity and structural integrity?

High-resolution MS confirms the molecular formula (C₁₄H₁₆O₄). X-ray crystallography resolves stereochemistry at the tetrahydropyran 4-position. PXRD detects crystalline impurities, while dynamic vapor sorption (DVS) tests hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.